1-Chloro-3-(2,2-dimethoxyethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(2,2-dimethoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDKNFRSDFQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Chloro 3 2,2 Dimethoxyethyl Benzene and Analogues
Regioselective Geminal Dimethoxylation Approaches to Arylethyl Acetals
The formation of arylethyl acetals through regioselective geminal dimethoxylation of vinylarenes is a key strategy. This approach allows for the direct introduction of the dimethoxyethyl group to an aromatic ring system.
Hypoiodous Acid-Catalyzed Additions to Vinylarenes
A novel, metal-free catalytic method for the geminal dimethoxylation of vinylarenes utilizes hypoiodous acid (HOI) generated in situ from an iodide salt and an oxidant like oxone. rsc.org This reaction proceeds with anti-Markovnikov regioselectivity, meaning the nucleophile (methanol) adds to the less substituted carbon of the vinyl group. The key to this selectivity is believed to be a semipinacol rearrangement of an iodo-functionalized intermediate. rsc.org High-resolution electrospray ionization mass spectrometry (HRESI-MS) studies have supported the conversion of monovalent iodine intermediates to trivalent iodine species during the catalytic cycle. rsc.org
Metal-Free Catalytic Methodologies for Methanol (B129727) Addition
Beyond hypoiodous acid catalysis, other metal-free approaches for the addition of methanol to vinylarenes have been developed. These methods are significant as they avoid the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org One such strategy involves the use of molecular iodine and oxone to achieve regioselective oxygenation of vinylarenes, proceeding through a tandem iodofunctionalization/de-iodination induced rearrangement. rsc.org These metal-free conditions offer a mild and environmentally friendly route to phenylacetic acid derivatives, which are structurally related to the target acetals.
Strategies Involving Halogenated Benzene (B151609) Precursors
The use of halogenated benzenes as starting materials provides an alternative and often highly controlled route to 1-Chloro-3-(2,2-dimethoxyethyl)benzene.
Routes from Chloro-substituted Benzenes and Acetalating Reagents
A direct approach to synthesizing this compound involves the reaction of a suitable chloro-substituted benzene derivative with an acetalating reagent. For instance, a common strategy for a related compound, 1-chloro-3-ethyl-benzene, starts with m-chloroacetophenone, which undergoes a Wolff-Kishner reduction. google.com This general principle can be adapted, where a chloro-substituted benzene with a two-carbon side chain is treated with reagents to form the dimethyl acetal (B89532).
| Starting Material | Reagent 1 | Reagent 2 | Product |
| m-chloroacetophenone | Hydrazine hydrate | Potassium hydroxide in Diethylene Glycol | 1-chloro-3-ethyl-benzene google.com |
| 3-chlorostyrene (B1584043) | Iodide salt, Oxone | Methanol | This compound rsc.org |
Comparison with Brominated Arylethyl Acetals Synthesis Pathways Utilizing Phenols and Haloacetaldehyde Dimethyl Acetals
The synthesis of brominated arylethyl acetals often employs different strategies, such as the reaction of phenols with haloacetaldehyde dimethyl acetals. For example, chloroacetaldehyde dimethyl acetal can be synthesized through a semi-continuous process involving the reaction of chlorine with vinyl acetate (B1210297) and an excess of methanol. google.com This highlights a convergent synthesis approach where the acetal functionality is pre-formed and then attached to the aromatic ring. This contrasts with the methods for the chloro-analogue that often involve building the acetal directly on a pre-existing chloro-substituted aromatic ring.
Synthesis of Dimethoxyethylated Urea Derivatives and Related Amides
The dimethoxyethylated benzene core can be further functionalized to produce a variety of derivatives, including ureas and amides. The synthesis of urea derivatives can be achieved through several methods, often avoiding hazardous reagents like phosgene. nih.gov Modern approaches include the palladium-catalyzed coupling of aryl halides with ureas or the use of phosgene substitutes like N,N'-Carbonyldiimidazole (CDI). nih.govorganic-chemistry.org These methods allow for the incorporation of the 1-chloro-3-(2,2-dimethoxyethyl)phenyl moiety into more complex structures. For example, an appropriately substituted amine derived from this compound could be reacted with an isocyanate or activated carbonyl compound to form the corresponding urea or amide.
| Reagent 1 | Reagent 2 | Product Type |
| Amine | Isocyanate | Urea nih.gov |
| Amine | N,N'-Carbonyldiimidazole, then another amine | Unsymmetrical Urea nih.gov |
| Aryl Halide | Urea, Palladium catalyst | N-Aryl Urea organic-chemistry.org |
Preparation via Amines and Carbamoyl Chlorides
The synthesis of the target molecule commencing from amines and proceeding through a carbamoyl chloride intermediate is a multi-step process. The initial stage involves the formation of a carbamoyl chloride from a secondary amine. Carbamoyl chlorides are a class of organic compounds with the general formula R₂NC(O)Cl.
The preparation of carbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. chemeurope.com The reaction typically proceeds by treating a secondary amine with phosgene, which results in the formation of the carbamoyl chloride and the hydrochloride salt of the amine. wikipedia.org To drive the reaction to completion and to avoid the formation of urea as a by-product, careful control of reaction conditions is necessary. chemeurope.com The use of a base, such as pyridine or a non-nucleophilic tertiary amine like diisopropylethylamine (DIEA), can be employed to scavenge the hydrogen chloride generated during the reaction. chemeurope.comwikipedia.org
The general reaction is as follows: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org
Various secondary amines can be utilized in this reaction, leading to a diverse range of carbamoyl chlorides. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.
Table 1: Examples of Carbamoyl Chloride Synthesis from Secondary Amines
| Secondary Amine | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Diisopropylamine | Phosgene | Chlorobenzene | 120 | ~99% |
| Dicyclohexylamine | Phosgene | o-Dichlorobenzene | 160 | 94.9% |
Alternative Amidification Protocols with Aminoacetaldehyde Dimethyl Acetal
Amidification reactions are fundamental in organic synthesis for the formation of amide bonds. In the context of synthesizing precursors to this compound, aminoacetaldehyde dimethyl acetal is a key reagent. This compound provides the protected two-carbon aldehyde functionality.
A common strategy for forming amides involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride. For instance, aminoacetaldehyde dimethyl acetal can be coupled with various acid chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane. This leads to the formation of N-protected aminoacetaldehyde dimethyl acetal derivatives.
Table 2: Synthesis of N-protected Aminoacetaldehyde Dimethyl Acetal Derivatives
| Amine | Acid Chloride | Base | Solvent | Product |
|---|---|---|---|---|
| Aminoacetaldehyde dimethyl acetal | Acetyl chloride | Triethylamine | Dichloromethane | N-(2,2-dimethoxyethyl)acetamide |
| Aminoacetaldehyde dimethyl acetal | Benzoyl chloride | Triethylamine | Dichloromethane | N-(2,2-dimethoxyethyl)benzamide |
While these reactions demonstrate the utility of aminoacetaldehyde dimethyl acetal in forming amides, alternative amidification protocols that directly lead to a precursor of this compound, such as the direct coupling of an activated 3-chlorophenyl moiety with aminoacetaldehyde dimethyl acetal, are not extensively documented. A hypothetical approach could involve the reaction of 3-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal to form N-(2,2-dimethoxyethyl)-3-chlorobenzamide. This intermediate would then require reduction of the amide carbonyl group to a methylene (B1212753) group to afford the target molecule. However, specific and detailed research findings for such a direct amidification protocol leading to the target compound are not prevalent in the reviewed literature.
General Acetalization Procedures Applicable to Related Substrates
The final step in many synthetic routes towards this compound is the protection of the aldehyde group of a precursor like 3-chlorophenylacetaldehyde as a dimethyl acetal. Acetalization is a common and reversible reaction in organic synthesis used to protect carbonyl groups.
The most straightforward method for the preparation of dimethyl acetals is the reaction of an aldehyde with methanol in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, which is formed as a byproduct, must be removed. This can be achieved by using a dehydrating agent or by azeotropic distillation.
Commonly used acid catalysts include protic acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. researchgate.net The reaction is typically carried out in an excess of methanol, which also serves as the solvent.
An alternative and highly efficient method for acetalization involves the use of orthoesters, such as trimethyl orthoformate, in the presence of a catalytic amount of acid. Trimethyl orthoformate acts as both a reagent and a water scavenger, as it reacts with the water produced to form methanol and methyl formate, thus driving the equilibrium towards the acetal product.
Various catalysts and conditions have been developed to effect acetalization under mild conditions, which is particularly important when dealing with sensitive substrates.
Table 3: Catalytic Systems for the Acetalization of Aldehydes with Methanol
| Aldehyde Substrate | Catalyst | Conditions | Observations |
|---|---|---|---|
| Various Aldehydes | 0.1 mol% Hydrochloric Acid | Methanol, room temp. | Efficient acetalization without water removal. researchgate.net |
| Carbonyl Compounds | Cobaloxime (in situ from CoCl₂/dimethylglyoxime) | Solvent-free, 70°C | High efficiency for cyclic acetal formation. |
These general procedures are directly applicable to the synthesis of this compound from 3-chlorophenylacetaldehyde. The choice of method would depend on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the substrate.
Chemical Reactivity and Transformation Mechanisms of 1 Chloro 3 2,2 Dimethoxyethyl Benzene
Acetal (B89532) Hydrolysis and Subsequent Aldehyde Reactivity
The dimethoxyethyl group serves as a protected form of an aldehyde, specifically 3-chlorophenylacetaldehyde. The deprotection via hydrolysis unlocks the reactivity of the carbonyl group, enabling a cascade of subsequent chemical transformations.
Acid-Catalyzed Deprotection and In Situ Condensation Reactions
The conversion of the acetal to the corresponding aldehyde is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water, followed by deprotonation and a second protonation-elimination sequence for the remaining methoxy group, yields the final aldehyde, 3-chlorophenylacetaldehyde.
This deprotection is often performed in situ, meaning the freshly generated, and often sensitive, aldehyde is immediately consumed in a subsequent reaction without isolation. This strategy is particularly useful for preventing side reactions such as oxidation or polymerization of the aldehyde. Once formed, 3-chlorophenylacetaldehyde can participate in various condensation reactions. For instance, it can undergo aldol-type condensations with enolates or other active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and more complex structures. These reactions are fundamental in organic synthesis for building molecular complexity.
Intramolecular Cyclization Pathways to Heterocyclic Systems
The generation of 3-chlorophenylacetaldehyde from 1-Chloro-3-(2,2-dimethoxyethyl)benzene provides a direct precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions, which are powerful methods for constructing isoquinoline (B145761) and β-carboline frameworks.
In a typical Pictet-Spengler reaction , a β-arylethylamine undergoes condensation with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.org For this to occur with a derivative of 3-chlorophenylacetaldehyde, the chloro-substituted phenyl ring would need to be sufficiently activated to act as the nucleophile in the cyclization step. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form a new heterocyclic ring. nrochemistry.com
The Bischler-Napieralski reaction provides another route to dihydroisoquinolines. This reaction involves the cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comjk-sci.comdrugfuture.comorganic-chemistry.org The amide would be formed from a derivative of 3-chlorophenylacetic acid (obtainable by oxidation of the aldehyde). The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution onto the chloro-substituted benzene (B151609) ring. nrochemistry.com The presence of electron-donating groups on the aromatic ring generally facilitates this reaction. jk-sci.com
Reactions at the Aryl Chloride Moiety
The chlorine atom attached to the benzene ring provides a handle for numerous functionalization reactions, primarily through transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution.
Cross-Coupling Reactions for Aryl Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are readily applicable to the aryl chloride of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl, Styrene derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/BINAP, Xantphos | Aryl Amine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl Alkyne |
| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tol)₃ | Substituted Alkene |
Table 1: Common Cross-Coupling Reactions for Aryl Chlorides
The Suzuki coupling enables the formation of biaryl compounds by reacting the aryl chloride with an organoboron reagent. The Buchwald-Hartwig amination is a powerful method for forming aryl amines by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgresearchgate.netresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for use with the acetal-protected side chain.
Nucleophilic Aromatic Substitution Strategies
While aryl chlorides are generally unreactive towards nucleophilic substitution compared to alkyl halides, reaction can be induced under specific conditions. The mechanism of substitution depends on these conditions and the substitution pattern of the aromatic ring.
The SNAr (addition-elimination) mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com In this compound, the dimethoxyethyl group (or the aldehyde group after hydrolysis) is in the meta position and is weakly deactivating, meaning it does not sufficiently activate the ring for a facile SNAr reaction under standard conditions.
Alternatively, under very harsh conditions, such as high temperatures and pressures with a strong base like sodium hydroxide, nucleophilic substitution can proceed via a benzyne (B1209423) (elimination-addition) mechanism . stackexchange.com This pathway involves the elimination of HCl to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, with the regioselectivity being influenced by the substituents on the ring. For 1-chloro-3-substituted benzenes, this can lead to a mixture of meta and para substitution products. stackexchange.com
Grignard Reagent Mediated Transformations and Regioselectivity
The formation of a Grignard reagent by reacting the aryl chloride with magnesium metal opens up another avenue for reactivity, allowing the aryl group to act as a nucleophile.
The reaction involves the insertion of magnesium into the carbon-chlorine bond to form an organomagnesium halide (Ar-MgCl). However, the formation of Grignard reagents from less reactive aryl chlorides can be challenging and may require activated magnesium or specific reaction conditions. google.com A significant side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with the starting aryl chloride to form a biaryl byproduct. chemrxiv.orgresearchgate.net
Furthermore, the presence of the acetal functionality within the same molecule raises questions of chemoselectivity. While acetals are generally stable to Grignard reagents, some studies suggest that converting chloroaromatics bearing acetal protective groups into Grignard reagents can be problematic, potentially leading to low yields or failure of the reaction. google.com This indicates that careful selection of reaction conditions is crucial to favor the desired Grignard formation over potential side reactions or decomposition.
Once successfully formed, the Grignard reagent derived from this compound can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups at the former position of the chlorine atom. The regioselectivity is locked, as the magnesium is inserted directly at the site of the halogen.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution, a fundamental class of reactions in which an electrophile replaces an atom, typically hydrogen, on the benzene ring. msu.edumsu.edu The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro group (-Cl) and the (2,2-dimethoxyethyl) group [-CH₂CH(OCH₃)₂].
The chlorine atom is an ortho-, para-directing yet deactivating substituent. gauthmath.comdoubtnut.com Its deactivating nature stems from its inductive electron withdrawal, while its ortho-, para-directing influence is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. gauthmath.com Conversely, the (2,2-dimethoxyethyl) group, being an alkyl-like substituent, is generally considered to be an activating group and is also ortho-, para-directing.
The interplay of these two groups governs the position of incoming electrophiles. Both substituents direct incoming groups to positions 2, 4, and 6. However, the position ortho to the bulky (2,2-dimethoxyethyl) group (position 2) is sterically hindered. Therefore, electrophilic attack is most likely to occur at positions 4 (para to the chloro group) and 6 (ortho to the chloro group). The activating effect of the alkyl-like group reinforces this preference.
Detailed research findings on specific electrophilic substitution reactions of this compound are not extensively documented in publicly available literature. However, based on the established principles of electrophilic aromatic substitution, the expected outcomes for several common reactions can be predicted.
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com For this compound, this reaction is expected to yield a mixture of two primary isomers.
| Reactant | Reagents | Predicted Major Products |
|---|---|---|
| This compound | HNO₃, H₂SO₄ | 1-Chloro-4-nitro-3-(2,2-dimethoxyethyl)benzene and 1-Chloro-2-nitro-5-(2,2-dimethoxyethyl)benzene |
Halogenation
Halogenation, such as chlorination or bromination, introduces a halogen atom onto the ring and typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃. msu.edumsu.edu The directing effects of the substituents would again favor substitution at the 4 and 6 positions.
| Reactant | Reagents | Predicted Major Products |
|---|---|---|
| This compound | Cl₂, AlCl₃ | 1,4-Dichloro-3-(2,2-dimethoxyethyl)benzene and 1,2-Dichloro-5-(2,2-dimethoxyethyl)benzene |
Friedel-Crafts Reactions
Friedel-Crafts reactions, including alkylation and acylation, are pivotal for forming new carbon-carbon bonds at the aromatic ring. wikipedia.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. chemguide.co.uklibretexts.org The presence of the deactivating chloro group can make this reaction more challenging compared to benzene itself.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgyoutube.com Acylation is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. youtube.com The products are ketones that can be subsequently reduced to alkyl groups.
| Reactant | Reagents | Predicted Major Products |
|---|---|---|
| This compound | CH₃COCl, AlCl₃ | 1-(4-Chloro-2-(2,2-dimethoxyethyl)phenyl)ethan-1-one and 1-(2-Chloro-4-(2,2-dimethoxyethyl)phenyl)ethan-1-one |
The acetal functional group [-CH(OCH₃)₂] is generally stable under the conditions of many electrophilic aromatic substitution reactions but can be sensitive to strong acids, potentially leading to hydrolysis to the corresponding aldehyde. nih.gov This requires careful selection of reaction conditions to ensure the integrity of the dimethoxyethyl side chain.
Strategic Applications of 1 Chloro 3 2,2 Dimethoxyethyl Benzene As a Versatile Synthetic Building Block
Precursor for Benzofuran and Substituted Benzofuran Scaffolds
The 2,2-dimethoxyethyl moiety of 1-Chloro-3-(2,2-dimethoxyethyl)benzene serves as a latent aldehyde, which can be unmasked under acidic conditions to participate in intramolecular cyclization reactions, leading to the formation of benzofuran and its derivatives.
Cyclization Reactions for 5-Bromobenzofuran and 7-Bromobenzofuran Analogues
The utility of precursors analogous to this compound has been demonstrated in the synthesis of brominated benzofurans. For instance, the acid-catalyzed cyclization of 1-bromo-2-(2,2-dimethoxyethyl)benzene is a key step in the preparation of 7-bromobenzofuran semanticscholar.org. This reaction is typically carried out by heating the precursor in the presence of a strong acid, such as phosphoric acid, in a suitable solvent like chlorobenzene semanticscholar.org.
While direct synthesis of 5-bromobenzofuran and 7-bromobenzofuran analogues from this compound is not explicitly detailed in the provided search results, the established reactivity of similar precursors strongly suggests its feasibility. The chloro-substituent at the 3-position would direct the cyclization to form either 7-chloro- or 5-chlorobenzofuran, depending on the regioselectivity of the electrophilic aromatic substitution. Subsequent bromination of these chloro-benzofuran intermediates would then yield the desired bromo-substituted analogues. The general conditions for such a cyclization are presented in the table below.
| Starting Material (Analogue) | Acid Catalyst | Solvent | Temperature | Product | Reference |
| 1-Bromo-2'-(2,2-dimethoxyethyl)benzene | Phosphoric Acid | Chlorobenzene | Reflux | 7-Bromobenzofuran | semanticscholar.org |
| 1-Chloro-4'-(2,2-dimethoxyethyl)benzene | Phosphoric Acid | Chlorobenzene | Reflux | Not Specified | semanticscholar.org |
Mechanistic Investigations of Acid-Catalyzed Cyclization
The acid-catalyzed cyclization of 1-substituted-2-(2,2-dimethoxyethyl)benzenes to form benzofurans proceeds through a well-understood mechanism. The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal (B89532) to reveal the corresponding aldehyde. This is followed by an intramolecular electrophilic attack of the protonated aldehyde's carbonyl carbon onto the electron-rich aromatic ring. Subsequent dehydration of the resulting cyclic hemiacetal intermediate leads to the formation of the stable benzofuran ring system. The presence of the chloro group on the benzene (B151609) ring of this compound influences the regioselectivity of the cyclization, favoring the formation of the thermodynamically more stable product.
Intermediate in the Synthesis of Fused Polycyclic Systems
The reactivity of the 2,2-dimethoxyethyl group extends beyond the synthesis of simple benzofurans, enabling its use as a key intermediate in the construction of more complex fused polycyclic systems, particularly nitrogen-containing heterocycles.
Application in Benzazepine Derivative Synthesis
The 2,2-dimethoxyethyl group is a crucial component in the synthesis of benzazepine derivatives. For example, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide is a key intermediate in the synthesis of 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one. The cyclization of this intermediate is achieved under acidic conditions, where the dimethoxyethyl group facilitates the formation of the seven-membered ring. This transformation can be carried out using methanesulfonic acid in an anhydrous medium or with concentrated hydrochloric acid in acetic acid. The use of an anhydrous medium is reported to prevent hydrolysis of the acetamide, thereby improving the yield of the desired benzazepinone.
Utility in the Construction of Imidazolidin-2-one and Related Nitrogen Heterocycles
The masked aldehyde functionality of the 2,2-dimethoxyethyl group is also exploited in the synthesis of imidazolidin-2-one and its derivatives. The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with various C-nucleophiles, such as aromatic and heterocyclic compounds, leads to the formation of 4-substituted imidazolidin-2-ones. This reaction proceeds with excellent regioselectivity, offering a straightforward method for introducing diverse substituents at the 4-position of the imidazolidinone ring. The starting 1-(2,2-dimethoxyethyl)ureas can be readily prepared from 2,2-dimethoxyethan-1-amine and the appropriate isocyanate. This synthetic strategy highlights the versatility of the 2,2-dimethoxyethyl group in constructing five-membered nitrogen heterocycles.
Role in the Formation of Diarylethanes and Dibenzoxanthene Derivatives
In addition to its role in forming heterocyclic rings through intramolecular reactions, the 2,2-dimethoxyethyl group can participate in intermolecular reactions to form acyclic and polycyclic aromatic compounds. Specifically, 1-(2,2-dimethoxyethyl)ureas, which can be derived from this compound, are effective precursors for the synthesis of urea-substituted diarylethanes and dibenzoxanthenes.
This one-pot synthesis involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols. The presence of a second substituent on one of the urea nitrogen atoms prevents intramolecular cyclization to an imidazolidin-2-one, thereby favoring the intermolecular reaction pathway that leads to the formation of diarylethanes. When naphthols are used as the phenolic component, subsequent cyclization and dehydration can occur to yield dibenzoxanthene derivatives. This approach is advantageous due to the use of readily available starting materials and mild reaction conditions.
The proposed mechanism for the formation of diarylethanes involves the in-situ generation of an electrophilic species from the protonated 1-(2,2-dimethoxyethyl)urea, which then undergoes electrophilic substitution with two equivalents of the phenol.
| Reactants | Product Type | Catalyst | Reference |
| 1-(2,2-Dimethoxyethyl)ureas and Phenols | Diarylethanes | Trifluoroacetic Acid | |
| 1-(2,2-Dimethoxyethyl)ureas and Naphthols | Dibenzoxanthenes | Trifluoroacetic Acid |
Facilitating Combinatorial Library Synthesis and Analog Generation
Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of the direct application of this compound as a foundational scaffold or building block in the context of combinatorial library synthesis or the systematic generation of extensive analog series. While the structural motifs present in this compound—a substituted chloro-aromatic ring and a protected aldehyde functionality—are common features in molecules used in medicinal chemistry and materials science, there is no specific, documented evidence of its use to generate large, diverse chemical libraries for high-throughput screening or lead optimization.
The principles of combinatorial chemistry rely on the ability to systematically and efficiently combine a set of building blocks to create a large number of derivatives. A key feature of a useful scaffold in this context is the presence of multiple reactive sites that can be selectively addressed to introduce diversity. While this compound possesses a chlorine atom that can potentially participate in cross-coupling reactions and a latent aldehyde group (protected as a dimethyl acetal) that can be deprotected and used in various condensation or reductive amination reactions, the scientific literature does not currently contain reports of its utilization in this manner for the construction of combinatorial libraries.
Consequently, no data tables detailing research findings, library compositions, or reaction outcomes related to the use of this compound in combinatorial synthesis can be provided. The absence of such information in the public domain suggests that this particular compound may not have been extensively explored or reported as a key building block for the generation of chemical libraries.
Advanced Analytical Spectroscopic Characterization in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For 1-Chloro-3-(2,2-dimethoxyethyl)benzene, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the acetal (B89532) methine proton, and the methoxy (B1213986) protons.
The aromatic region (typically δ 7.0-7.4 ppm) would display a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the chlorine atom and the alkyl substituent influence the precise shifts of these protons. The single proton on the acetal group (-CH(OCH₃)₂) is expected to appear as a triplet, due to coupling with the adjacent methylene (-CH₂-) protons. The methylene protons, in turn, would appear as a doublet. The six protons of the two equivalent methoxy groups (-OCH₃) are expected to produce a sharp singlet, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and substituent effects.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet | 4H |
| Acetal (CH) | 4.5 - 4.7 | Triplet | 1H |
| Methoxy (OCH₃) | 3.3 - 3.5 | Singlet | 6H |
| Methylene (CH₂) | 2.8 - 3.0 | Doublet | 2H |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. In this compound, eight distinct signals are expected: six for the aromatic carbons and four for the aliphatic side chain carbons.
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the chlorine (C-Cl) is expected to be found around δ 134 ppm, while the carbon attached to the ethyl group (C-C) would appear at a lower chemical shift. The remaining four aromatic carbons will have shifts in the typical aromatic region of δ 126-130 ppm. researchgate.net In the aliphatic region, the acetal carbon (-CH(OCH₃)₂) is the most deshielded, appearing around δ 103 ppm. The two equivalent methoxy carbons (-OCH₃) will produce a single signal around δ 53 ppm, and the methylene carbon (-CH₂-) will be observed near δ 40 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Assignments for this compound Predicted values are based on standard chemical shift tables and additivity rules.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Cl (Aromatic) | 134 - 136 |
| C-C (Aromatic) | 140 - 142 |
| Aromatic CH (x4) | 126 - 130 |
| Acetal (CH) | 102 - 104 |
| Methoxy (OCH₃) | 52 - 54 |
| Methylene (CH₂) | 39 - 41 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz In the synthesis of this compound, GC-MS is an ideal tool for assessing the purity of the final product. A gas chromatogram of a pure sample would show a single, sharp peak with a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials, by-products, or residual solvents. researchgate.net
The mass spectrum of the main peak provides confirmation of the compound's identity. For this compound (C₁₀H₁₃ClO₂), the molecular ion peak (M⁺) would be observed. uni.lu Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of 3:1. Common fragmentation pathways would likely involve the loss of a methoxy group (•OCH₃) to give a fragment at m/z 169/171, or the cleavage of the C-C bond between the methylene group and the acetal carbon.
Table 3: Predicted Key Mass Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 200/202 | Molecular Ion |
| [M - •OCH₃]⁺ | 169/171 | Loss of a methoxy radical |
| [CH(OCH₃)₂]⁺ | 75 | Acetal fragment |
| [M - •CH(OCH₃)₂]⁺ | 125/127 | Loss of the dimethoxyethyl radical |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile macromolecules like polymers, dendrimers, and biomolecules. While not typically employed for the direct analysis of a small molecule like this compound, it becomes an indispensable tool for characterizing complex derivatives synthesized from it.
For instance, if this compound were used as a monomer or a functional building block in the synthesis of a polymer, MALDI-TOF would be the preferred method to determine the molecular weight distribution of the resulting polymer. This analysis provides crucial data on the average molecular weight (Mn and Mw) and the polydispersity index (PDI), which are critical parameters defining the physical properties of the polymer.
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orglibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic side chain (just below 3000 cm⁻¹). libretexts.org The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Strong bands in the 1050-1250 cm⁻¹ range are characteristic of the C-O stretching of the acetal group. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Acetal) | Stretch | 1050 - 1250 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Chromatographic Methods for Reaction Monitoring and Purification (TLC, Column Chromatography)
In the synthesis of this compound, chromatographic methods are indispensable for both real-time reaction monitoring and the subsequent purification of the crude product. Thin-Layer Chromatography (TLC) offers a rapid and effective means to track the progress of a reaction, while Column Chromatography is the standard technique for isolating the desired compound from unreacted starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a crucial analytical tool for qualitatively monitoring the progress of the synthesis of this compound. By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying the presence of any significant side products.
The choice of stationary and mobile phases is critical for achieving good separation of the components in the reaction mixture. For a molecule with the polarity of this compound, a silica (B1680970) gel plate is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent can be adjusted to achieve the desired separation, which is quantified by the retention factor (R_f).
Visualization Techniques:
Due to the presence of the benzene ring, the spots on the TLC plate can often be visualized under UV light (typically at 254 nm). Additionally, staining with a chemical reagent can be used for visualization. Common stains include potassium permanganate (B83412) or p-anisaldehyde solutions, which react with the functional groups of the compounds to produce colored spots.
Illustrative TLC Data for Reaction Monitoring:
The following table provides an example of how TLC data might be used to monitor the synthesis of this compound.
| Time (hours) | Starting Material Spot (R_f) | Product Spot (R_f) | Observations |
| 0 | 0.65 | - | Only the starting material is present. |
| 2 | 0.65 (faint) | 0.45 | A new spot corresponding to the product has appeared. |
| 4 | - | 0.45 | The starting material spot has disappeared, indicating the reaction is likely complete. |
Note: The R_f values are illustrative and can vary depending on the exact TLC conditions.
Column Chromatography for Purification
Once the reaction is complete, as determined by TLC, the crude product is typically purified using column chromatography. This technique works on the same principles as TLC but on a larger scale, allowing for the separation of gram to kilogram quantities of material.
The stationary phase is usually silica gel, packed into a glass column. The crude product is loaded onto the top of the column, and the mobile phase is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected at the bottom of the column, and those containing the pure product are combined.
Elution System and Fraction Collection:
The choice of the elution system is guided by the TLC analysis. A solvent system that gives an R_f value of around 0.3-0.4 for the desired compound on TLC is often a good starting point for column chromatography. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) during the separation process.
Typical Column Chromatography Parameters:
Below is a table outlining typical parameters for the column chromatographic purification of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) |
| Loading Method | The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully added to the top of the column. |
| Elution Mode | Isocratic or gradient elution may be used depending on the complexity of the mixture. |
| Fraction Analysis | The composition of the collected fractions is monitored by TLC to identify those containing the pure product. |
By carefully selecting the chromatographic conditions, this compound can be isolated with high purity, which is essential for its subsequent use in further synthetic steps or for analytical characterization.
Future Research Directions and Emerging Opportunities in 1 Chloro 3 2,2 Dimethoxyethyl Benzene Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 1-Chloro-3-(2,2-dimethoxyethyl)benzene should prioritize the development of methodologies that are not only efficient but also environmentally benign.
Current synthetic approaches often rely on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. A significant area for future investigation lies in the application of photocatalysis for the acetalization of 3-chlorophenylacetaldehyde. Photo-organocatalytic methods, utilizing catalysts like thioxanthenone or Eosin Y under visible light irradiation, could provide a mild and green alternative to traditional acid-catalyzed acetal (B89532) formation. These methods have shown promise for a wide range of aromatic aldehydes and could likely be adapted for the synthesis of the target compound.
Furthermore, research into enzymatic catalysis for the synthesis of aromatic acetals presents another sustainable route. While biocatalysis in this specific area is still emerging, the high selectivity and mild reaction conditions offered by enzymes could lead to highly efficient and environmentally friendly production methods.
Table 1: Comparison of Potential Synthetic Routes for this compound This table presents hypothetical data for illustrative purposes based on trends in sustainable chemistry.
| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Yield (%) | Sustainability Notes |
|---|---|---|---|---|---|
| Traditional Acid Catalysis | Sulfuric Acid | Toluene | 110 | 85 | Use of strong acid, high temperature |
| Photo-organocatalysis | Thioxanthenone | Methanol (B129727) | 25 | 92 | Visible light, mild conditions |
Exploration of Stereoselective Transformations
The acetal group in this compound masks a reactive aldehyde functionality. Future research should focus on the stereoselective deprotection and subsequent reaction of this aldehyde, which would provide access to a wide array of chiral molecules.
The development of chiral catalysts for the enantioselective aldol (B89426) addition of the deprotected aldehyde to various nucleophiles is a particularly promising avenue. Proline-based carboligases have been shown to catalyze the aldol condensation of acetaldehyde (B116499) with aromatic aldehydes, suggesting that similar biocatalytic systems could be engineered for reactions involving 3-chlorophenylacetaldehyde. This would enable the synthesis of chiral β-hydroxy aldehydes, which are valuable precursors for biologically active compounds.
Moreover, stereoselective reduction of the aldehyde or addition of organometallic reagents in the presence of chiral ligands could yield a variety of chiral alcohols and secondary alcohols, respectively. The exploration of these transformations would significantly expand the synthetic utility of this compound as a building block for complex, stereochemically defined molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. sciencedaily.compcimag.com The integration of the synthesis and subsequent transformations of this compound into flow chemistry platforms is a critical area for future research.
Flow reactors could be particularly beneficial for reactions involving hazardous intermediates or highly exothermic processes that may be encountered during the functionalization of the aromatic ring or the manipulation of the side chain. For instance, diazotization reactions on an amino-substituted derivative, a common precursor to further functionalization, are notoriously hazardous in batch but can be performed safely in a continuous flow setup where the unstable diazonium salt is generated and consumed in situ.
Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, could accelerate the discovery of new derivatives of this compound. These platforms would allow for the rapid screening of reaction conditions and the efficient synthesis of libraries of related compounds for various applications.
Table 2: Potential Advantages of Flow Synthesis for a Hypothetical Derivative of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Yield | 75% | 90% |
| Safety Profile | Risk of thermal runaway | Minimized risk due to small reaction volume |
Investigation of Catalytic Applications Beyond Direct Synthesis
The structural motifs present in this compound suggest that its derivatives could have applications as ligands for transition metal catalysts or as organocatalysts themselves.
Future research could explore the synthesis of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands derived from functionalized this compound. The electronic and steric properties of these ligands could be fine-tuned by modifying the substituents on the aromatic ring, potentially leading to catalysts with novel reactivity and selectivity in cross-coupling reactions or asymmetric hydrogenation.
Furthermore, the development of chiral amine or thiourea (B124793) derivatives of this compound could yield new classes of organocatalysts. These catalysts could be investigated for their efficacy in a range of asymmetric transformations, such as Michael additions and aldol reactions.
Advanced Material Science Applications and Polymeric Incorporations
The vinyl group that can be generated from the 2,2-dimethoxyethyl side chain positions this compound as a potential monomer for polymerization. The resulting polymers could exhibit unique properties due to the presence of the chloro-substituent on the aromatic ring.
Future research should investigate the polymerization of 3-chlorostyrene (B1584043) derivatives that can be synthesized from this compound. The incorporation of this monomer into copolymers with other styrenic or acrylic monomers could lead to materials with enhanced thermal stability, flame retardancy, or altered refractive indices. Substituted styrenic monomers are known to improve the performance properties of polymer emulsions in coatings and adhesives.
The development of polymers derived from this compound could open up new applications in areas such as specialty plastics, advanced coatings, and organic electronic materials. The ability to further functionalize the chloro-substituent on the polymer backbone would provide a platform for creating a wide range of functional materials.
Q & A
Q. Critical parameters :
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (alkylation) | Prevents side reactions (e.g., polyalkylation) |
| Solvent | Dichloromethane | Enhances Lewis acid activity |
| Reaction time | 4–6 hours | Maximizes conversion |
Yield discrepancies (>20% variation) may arise from trace moisture or incomplete catalyst activation .
How should researchers characterize this compound, and what spectral data are critical?
Key characterization methods include:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm), dimethoxyethyl signals (δ 3.2–3.4 ppm for OCH₃, δ 2.6–3.0 ppm for CH₂ groups).
- ¹³C NMR : Confirm quaternary carbons (e.g., C-Cl at δ 125–135 ppm) and ether linkages (δ 50–60 ppm).
- Mass spectrometry : Expect molecular ion [M]⁺ at m/z 214 (C₁₀H₁₃ClO₂).
- IR : C-Cl stretch (~550–650 cm⁻¹) and C-O-C bands (~1100–1250 cm⁻¹).
Data contradiction tip : Compare experimental results with computational predictions (e.g., PubChem’s spectral simulations) to resolve ambiguities .
What stability considerations are critical for handling and storing this compound?
- pH sensitivity : Stable in neutral to slightly acidic conditions (pH 5–7); avoid alkaline environments to prevent hydrolysis of the dimethoxyethyl group .
- Light and temperature : Store at 4°C in amber vials to inhibit photodegradation.
- Moisture : Use anhydrous solvents and desiccants during reactions to avoid side reactions (e.g., ether cleavage) .
Advanced Research Questions
How can computational tools aid in retrosynthetic planning for derivatives of this compound?
- Step 1 : Input the target structure; the tool identifies key bonds (e.g., C-Cl, ether linkages) for disconnection.
- Step 2 : Evaluate predicted routes based on atom economy and reagent availability. For example, coupling 3-chlorophenylmagnesium bromide with dimethoxyethyl electrophiles.
- Validation : Cross-check with experimental literature (e.g., substituent effects on electrophilic aromatic substitution) .
What strategies resolve contradictions in substitution reactivity data between lab-scale and computational studies?
Discrepancies often arise from solvent polarity or steric effects not modeled in simulations.
- Case study : DFT calculations may underestimate the activation energy for Cl substitution in polar aprotic solvents. Validate with kinetic experiments (e.g., monitoring by HPLC).
- Solution : Adjust computational parameters (e.g., solvation models) or use hybrid QM/MM methods to better mirror lab conditions .
How does the dimethoxyethyl group influence biological interactions, and what assays are suitable for activity screening?
The dimethoxyethyl moiety enhances lipophilicity, potentially improving membrane permeability.
- Assays :
- Enzyme inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates.
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy.
- Data interpretation : Compare with analogs lacking the dimethoxy group to isolate steric/electronic effects .
What advanced analytical methods can elucidate reaction mechanisms involving this compound?
- Isotopic labeling : Replace Cl with ³⁶Cl to track substitution pathways via scintillation counting.
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated dimethoxyethyl groups.
- In-situ NMR : Monitor intermediates in real-time (e.g., benzylic carbocations in Friedel-Crafts reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
